2,5-dichloro-N-ethylbenzamide

Description

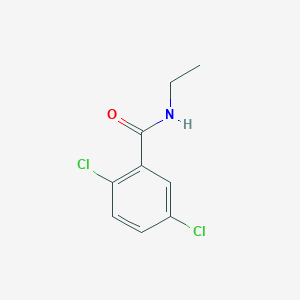

2,5-Dichloro-N-ethylbenzamide is a benzamide derivative featuring two chlorine atoms at the 2- and 5-positions of the benzene ring and an ethyl group attached to the amide nitrogen. The substitution pattern (chlorine positions, alkyl groups on nitrogen) critically influences electronic and steric properties, which in turn dictate reactivity and functional utility.

Properties

IUPAC Name |

2,5-dichloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEACFFLHIBYADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-ethylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-ethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Oxidation: Oxidizing agents like KMnO4 in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of substituted benzamides.

Reduction: Formation of ethylamine derivatives.

Oxidation: Formation of quinones or other oxidized benzene derivatives.

Scientific Research Applications

2,5-Dichloro-N-ethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzamide derivatives.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ethyl group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichloro-N-ethylbenzamide vs. 3,5-Dichloro-N,N-diethylbenzamide

These isomers differ in the substitution of the amide nitrogen (secondary vs. tertiary). Key findings from metalation studies include:

- Regioselectivity : The secondary amide (N-ethyl) undergoes metalation at the 4-position of the benzene ring, while the tertiary amide (N,N-diethyl) reacts at the 2-position. This divergence is attributed to steric hindrance and complex-induced proximity effects (CIPE) in the tertiary analog.

- Steric vs. Electronic Control : The secondary amide’s regioselectivity is influenced by electronic factors (chlorine’s electron-withdrawing effect), whereas the tertiary amide’s behavior is sterically dominated due to the bulky diethyl group.

Comparison with 2,5-Dichloro-N-ethyl-N-(tetrahydro-1,1-dioxido-3-thienyl)benzamide

This compound (C₁₃H₁₅Cl₂NO₃S) shares the 2,5-dichloro-benzamide core but includes a tetrahydrothiophene dioxide moiety.

Other Dichlorinated Benzamide Pesticides

highlights benzamides with pesticidal applications, such as:

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): Features ethoxymethoxy and dichlorophenyl groups, enabling herbicidal activity via inhibition of cell wall synthesis.

- Sulfentrazone (triazolyl and sulfonamide groups): Acts as a protoporphyrinogen oxidase inhibitor, leveraging its heterocyclic substituents for selective weed control.

In contrast, 2,5-dichloro-N-ethylbenzamide lacks the extended functional groups seen in these pesticides, suggesting narrower or distinct applications.

Key Research Findings and Mechanistic Insights

- Substitution Position Matters : Chlorine at the 3,5-positions (meta/para) vs. 2,5-positions (ortho/para) alters electron withdrawal patterns. For example, 3,5-dichloro derivatives exhibit stronger electron-deficient aromatic rings, favoring electrophilic substitution at specific sites.

- Steric Effects in Amides : Tertiary amides (e.g., N,N-diethyl) hinder metalation at sterically crowded positions, whereas secondary amides (N-ethyl) allow greater flexibility for reagent approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.